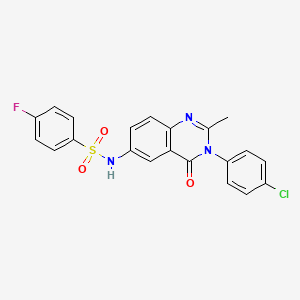

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-fluorobenzenesulfonamide

Description

The compound N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-fluorobenzenesulfonamide features a quinazolinone core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 2, and a 4-fluorobenzenesulfonamide moiety at position 4. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3O3S/c1-13-24-20-11-6-16(25-30(28,29)18-9-4-15(23)5-10-18)12-19(20)21(27)26(13)17-7-2-14(22)3-8-17/h2-12,25H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBUKFAQJDVKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N1C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a quinazoline core with a sulfonamide group, which is known to enhance biological activity. Its molecular formula is with a molecular weight of approximately 364.81 g/mol. The presence of the chlorophenyl and fluorobenzene moieties contributes to its pharmacological profile.

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClFN₂O₃S |

| Molecular Weight | 364.81 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anti-inflammatory and Analgesic Effects

Recent studies have shown that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, derivatives of quinazolinones have been reported to inhibit COX-2, an enzyme involved in inflammatory processes. A study demonstrated that certain quinazolinone derivatives significantly reduced inflammation in animal models, suggesting that this compound could also possess similar effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of glioblastoma cells. A related study indicated that quinazoline derivatives could inhibit key kinases involved in cancer progression, particularly AKT2/PKBβ, which is often overexpressed in glioma . The inhibition of these pathways suggests a mechanism through which the compound may exert its anticancer effects.

Case Study: Inhibition of Glioblastoma Growth

In vitro studies demonstrated that this compound effectively inhibited the proliferation of glioblastoma cells while exhibiting minimal toxicity towards non-cancerous cells. This selective cytotoxicity is crucial for developing effective cancer therapies .

The proposed mechanism involves the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival. The compound's structure allows it to interact with target proteins effectively, leading to altered cellular responses.

Table 2: Summary of Biological Activities

Scientific Research Applications

Pharmacological Properties

- Anti-inflammatory Activity :

-

Anticancer Potential :

- Compounds similar to N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-fluorobenzenesulfonamide have been studied for their anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, making them candidates for further development in cancer therapy .

- Anticonvulsant Effects :

Case Study 1: Anti-inflammatory Activity

A study published in Bioorganic and Medicinal Chemistry Letters highlighted that certain quinazoline derivatives exhibited significant COX-2 inhibitory activity. The results indicated that modifications at specific positions on the quinazoline ring could enhance anti-inflammatory effects, suggesting that this compound could be optimized for better efficacy .

Case Study 2: Anticancer Activity

Research conducted on various quinazoline derivatives demonstrated their ability to inhibit tumor growth in preclinical models. The study found that these compounds induced apoptosis in cancer cells via mitochondrial pathways, indicating their potential as novel anticancer agents .

Case Study 3: Anticonvulsant Properties

A computational study explored the interaction of quinazoline derivatives with GABA receptors, suggesting that these compounds could modulate neurotransmitter activity effectively. This finding supports further investigation into their use as anticonvulsants in clinical settings .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

- Quinazolinone vs. Pyrimidine/Pyrazolo-Pyrimidine Systems: The target compound’s quinazolinone core differs from pyrimidine-based analogues, such as N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide (). Chromenone-containing derivatives (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide; ) introduce additional oxygen atoms, altering polarity and binding modes .

Substituent Analysis

Sulfonamide vs. Sulfonate/Sulfanyl Groups

- Sulfonate () : Increased hydrophilicity compared to sulfonamides, reducing membrane permeability .

- Sulfanyl Acetamide () : Thioether linkages (e.g., 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide ) introduce steric bulk and reduced polarity, favoring lipophilic environments .

Halogen and Aromatic Substituents

- 4-Fluorobenzenesulfonamide (Target) : Fluorine’s electron-withdrawing effect may enhance metabolic stability versus chlorinated analogues (e.g., 4-chloro-phenyl in ).

- 4-Chlorophenyl (Common in Analogues) : Chlorine’s larger atomic radius and lipophilicity could influence hydrophobic pocket interactions .

Computational Analysis Considerations

Tabulated Comparison of Key Features

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-fluorobenzenesulfonamide, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves cyclocondensation of anthranilic acid derivatives with 4-chlorophenyl isocyanate to form the quinazolinone core. Subsequent sulfonylation at the 6-position using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DMAP) introduces the sulfonamide group. Key intermediates include the 4-oxo-3,4-dihydroquinazoline precursor and sulfonyl chloride reagent. Monitor reaction progress via TLC/HPLC, with purification by recrystallization or column chromatography .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. Data collection requires a diffractometer, and structure solution employs SHELXS or SHELXD. Refinement via SHELXL ensures precise handling of anisotropic displacement parameters and hydrogen bonding networks. Visualization tools like ORTEP-3 aid in interpreting molecular geometry .

Q. What spectroscopic techniques confirm the identity and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Verify substituent integration and coupling patterns (e.g., deshielded aromatic protons at δ 7.5–8.0 ppm for the sulfonamide group).

- HRMS (ESI-TOF) : Confirm molecular ion [M+H]+ with <5 ppm error.

- HPLC-PDA : Assess purity (>95%) using a C18 column with gradient elution (ACN/H₂O + 0.1% TFA) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Assume acute toxicity based on structural analogs. Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and store under inert atmosphere. For skin/eye exposure, rinse thoroughly and consult medical help. Reference safety data of related quinazoline sulfonamides for emergency procedures .

Advanced Research Questions

Q. How can low yields in the sulfonylation step be optimized?

- Methodological Answer : Address steric hindrance at the quinazolinone 6-position by:

- Using excess sulfonyl chloride (1.5–2.0 eq).

- Employing high-boiling solvents (DMF/DMSO) and catalytic DMAP.

- Conducting reactions under inert atmosphere (N₂/Ar).

- Monitor kinetics via in situ IR/NMR to adjust temperature/stoichiometry .

Q. How should conflicting kinase inhibition data (e.g., IC₅₀ variability) be resolved?

- Methodological Answer : Normalize data using the Cheng-Prusoff equation for ATP competition. Validate hits via orthogonal methods:

- SPR : Measure binding affinity.

- Cellular assays : Test proliferation inhibition in cancer cell lines.

- Include positive controls (e.g., staurosporine) and maintain DMSO ≤0.1% v/v. Cross-reference SAR trends with analogs (e.g., ) .

Q. How can computational docking discrepancies with experimental binding data be resolved?

- Methodological Answer : Perform molecular dynamics (MD) simulations (50–100 ns) to account for protein flexibility. Re-dock using multiple crystal structures (e.g., PDB entries). Validate via mutagenesis (alanine scanning) and ITC for thermodynamic profiling. Adjust ligand protonation states using Epik .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance lipophilicity and block metabolic hotspots. Use in vitro microsomal assays (human/rat liver microsomes) to identify degradation pathways. Optimize via deuterium incorporation or prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.